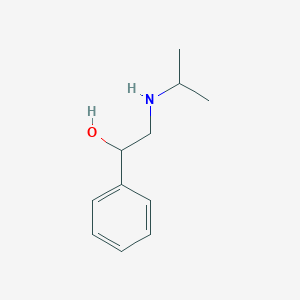

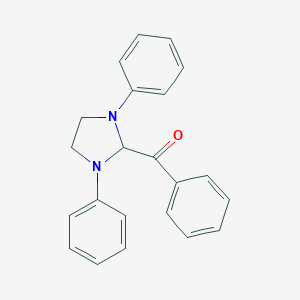

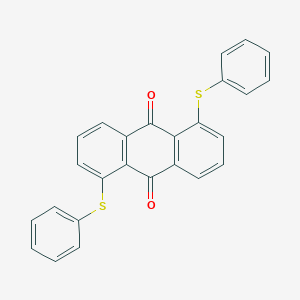

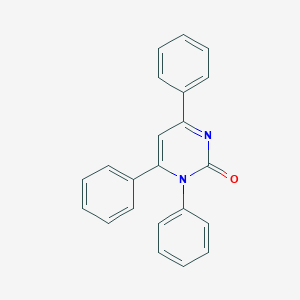

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone, also known as DPhenylC61-butyric acid methyl ester (PCBM), is a widely used organic semiconductor material in the field of organic electronics. It is a derivative of fullerene C60 and has been extensively studied for its potential applications in solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).

Mécanisme D'action

The mechanism of action of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester in organic electronic devices is primarily based on its ability to accept electrons and transport them efficiently. In solar cells, the BHJ structure allows for efficient charge separation and collection, with (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester acting as the electron acceptor material. In OLEDs and FETs, (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester facilitates charge injection and transport, leading to improved device performance.

Effets Biochimiques Et Physiologiques

There is limited information available on the biochemical and physiological effects of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester. However, it is generally considered to be non-toxic and non-carcinogenic, and has been approved for use in various organic electronic devices.

Avantages Et Limitations Des Expériences En Laboratoire

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester offers several advantages for lab experiments, including its relatively simple synthesis method, high electron affinity, and good solubility in common organic solvents. However, it also has some limitations, such as its tendency to aggregate in solution, which can affect its electronic properties.

Orientations Futures

There are several future directions for research on (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the optimization of its electronic properties through chemical modification or blending with other materials. Additionally, there is ongoing research on the use of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester in new types of organic electronic devices, such as perovskite solar cells and organic field-effect transistors.

Méthodes De Synthèse

The synthesis of (1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester involves the reaction of C60 with 1,3-diphenyl-2-thiourea in the presence of a Lewis acid catalyst. The resulting product is then reacted with phenylmagnesium bromide to yield the final compound. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with moderate difficulty.

Applications De Recherche Scientifique

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester has been extensively studied for its potential applications in various organic electronic devices. In particular, it has been used as an electron acceptor material in organic solar cells, where it is blended with a donor material to form a bulk heterojunction (BHJ) structure. The BHJ structure allows for efficient charge separation and collection, leading to high power conversion efficiencies (PCEs) in solar cells.

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanoneutyric acid methyl ester has also been used as an electron transport material in OLEDs, where it improves the device performance by facilitating charge injection and transport. Additionally, it has been employed as a high-mobility p-type semiconductor in FETs, where it exhibits high charge carrier mobility and low threshold voltage.

Propriétés

Numéro CAS |

4982-02-9 |

|---|---|

Nom du produit |

(1,3-Diphenyl-2-imidazolidinyl)(phenyl)methanone |

Formule moléculaire |

C22H20N2O |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

(1,3-diphenylimidazolidin-2-yl)-phenylmethanone |

InChI |

InChI=1S/C22H20N2O/c25-21(18-10-4-1-5-11-18)22-23(19-12-6-2-7-13-19)16-17-24(22)20-14-8-3-9-15-20/h1-15,22H,16-17H2 |

Clé InChI |

SBTWYXAGKPTURD-UHFFFAOYSA-N |

SMILES |

C1CN(C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canonique |

C1CN(C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Autres numéros CAS |

4982-02-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)